molecular formula C19H22N4O4S B2815493 4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 713092-17-2

4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2815493
CAS No.: 713092-17-2
M. Wt: 402.47
InChI Key: WVJLDSPMGOLECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a synthetically designed quinoxaline derivative intended for research use only. It is not for diagnostic or therapeutic applications. The compound features a quinoxaline core, a privileged scaffold in medicinal chemistry known for its diverse biological and pharmacological properties . This structure is substituted with a 4-methoxybenzenesulfonamide group and a 3-methoxypropylamino side chain, which are strategically incorporated to modulate the molecule's physicochemical properties and interaction with biological targets. Quinoxaline derivatives are a subject of significant interest in anticancer research due to their demonstrated ability to exhibit antiproliferative effects against a wide spectrum of human cancer cell lines . The structural rigidity and electron-rich nitrogen atoms of the quinoxaline ring facilitate key interactions with enzymes and receptor proteins . Recent research on structurally related N-alkyl quinoxaline-propanamides has shown that such compounds can act as potent antiproliferative agents, with specific derivatives exhibiting activity comparable to doxorubicin in assays against lines such as Hela, HCT-116, and MCF-7 . Furthermore, in silico mechanistic studies suggest that quinoxaline-based scaffolds can function by inhibiting specific targets like the zinc finger ubiquitin-binding domain of HDAC-6 (Histone Deacetylase 6), a protein involved in cell motility and aggresome processing . The presence of the sulfonamide group is a common feature in many bioactive compounds and is known to contribute to binding affinity with various enzymatic targets. This makes 4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide a valuable chemical tool for researchers investigating new mechanisms of action in oncology, particularly in the development of targeted therapies.

Properties

IUPAC Name

4-methoxy-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-26-13-5-12-20-18-19(22-17-7-4-3-6-16(17)21-18)23-28(24,25)15-10-8-14(27-2)9-11-15/h3-4,6-11H,5,12-13H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJLDSPMGOLECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves a multi-step process. One common method starts with the chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline using chlorosulfonic acid, leading to the formation of 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with 3-(3-methoxypropyl)amine under solvent-free conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anticancer and antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison
Compound Name (Example) Key Structural Features Biological Activity (HEPG2 IC₅₀) Reference
Target Compound Quinoxaline + 3-methoxypropylamino + 4-methoxybenzenesulfonamide Not reported
Compound 9 (Acta Pharm, 2011) Quinoxaline + 4-ethylbenzoate-thioureido + benzenesulfonamide 15.6 mmol/L
Compound 10 (Acta Pharm, 2011) Quinoxaline + pyridin-2-yl-thioureido + benzenesulfonamide 26.8 mmol/L
N-[3-(3-methoxyphenylamino)quinoxalin-2-yl]-benzothiadiazole-4-sulfonamide Quinoxaline + 3-methoxyphenylamino + benzothiadiazole-sulfonamide Not reported
4-amino-N-[3-(azepan-1-yl)quinoxalin-2-yl]benzenesulfonamide Quinoxaline + azepan-1-yl + 4-aminobenzenesulfonamide Not reported
Key Observations:

Thioureido Linkers : Compounds 9 and 10 from Acta Pharm (2011) exhibit potent antitumor activity (IC₅₀ = 15.6–26.8 mmol/L) against HEPG2 liver cancer cells, surpassing doxorubicin (IC₅₀ = 71.8 mmol/L). The thioureido group may enhance hydrogen bonding with cellular targets, improving efficacy .

Methoxypropyl vs. Azepane Substituents: The target compound’s 3-methoxypropylamino group likely increases hydrophilicity compared to the azepane ring in ’s analog, which may affect blood-brain barrier penetration or metabolic stability .

Mechanistic and Computational Insights

For example:

  • AutoDock4 Analysis: Flexible sidechain docking (as described in ) suggests that the 4-methoxybenzenesulfonamide group may interact with hydrophobic pockets in protein targets, while the quinoxaline core could engage in π-π stacking . This contrasts with thioureido-containing analogs, which may form additional hydrogen bonds via the thiourea linker .

Biological Activity

4-Methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide, also known by its CAS number 713092-17-2, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound exhibits a unique structural framework that may influence its pharmacological properties, making it a candidate for further investigation in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 402.47 g/mol. The compound features a quinoxaline moiety, which is known for its biological activity, particularly in cancer research and antimicrobial studies.

PropertyValue
Molecular FormulaC19H22N4O4S
Molecular Weight402.47 g/mol
IUPAC Name4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
CAS Number713092-17-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonamide group can inhibit specific enzymes and receptors, potentially modulating pathways involved in cell proliferation and apoptosis. The quinoxaline structure may also contribute to its activity by interfering with nucleic acid synthesis or disrupting microtubule dynamics.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing the quinoxaline scaffold have shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis.

  • In Vitro Studies :
    • Compounds with similar structures have demonstrated cytotoxic effects in subnanomolar concentrations against cancer cells, highlighting their potential as chemotherapeutic agents .
    • Specific assays indicated that these compounds could inhibit tubulin polymerization, a critical process in mitosis, leading to cell death .
  • In Vivo Studies :
    • Animal models treated with related quinoxaline derivatives exhibited reduced tumor growth rates compared to control groups, suggesting effective systemic activity against malignancies .

Antimicrobial Activity

The sulfonamide class has historically been associated with antimicrobial properties. Preliminary evaluations of related compounds have shown:

  • Broad-Spectrum Activity : Compounds similar to this sulfonamide have been tested against bacterial strains and demonstrated significant inhibition of growth, particularly against Gram-positive bacteria.
  • Mechanism of Action : The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .

Case Study 1: Antitumor Efficacy

A study conducted on a series of quinoxaline derivatives, including those structurally related to the target compound, revealed that certain analogs significantly inhibited tumor growth in xenograft models. The study reported a dose-dependent response with maximum efficacy observed at concentrations around 15 mg/kg.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of sulfonamide derivatives showed that compounds similar to 4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide exhibited potent activity against resistant bacterial strains, suggesting potential applications in treating infections where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide, and what reaction conditions are critical for its preparation?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the quinoxaline core via nucleophilic substitution, using 3-methoxypropylamine under reflux in aprotic solvents (e.g., DMF) with a base catalyst (e.g., triethylamine) .
  • Step 2 : Sulfonylation of the intermediate using 4-methoxybenzenesulfonyl chloride in dichloromethane at 0–5°C to prevent side reactions .
  • Key Conditions : Temperature control (±2°C), anhydrous solvents, and inert atmosphere (N₂/Ar) to avoid hydrolysis or oxidation .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for methoxy groups (δ 3.2–3.8 ppm), sulfonamide protons (δ 7.5–8.2 ppm), and quinoxaline aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • HPLC-PDA : Purity >95% using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and scalability while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., molar ratios, temperature, solvent polarity). For example, a 2³ factorial design can identify interactions between amine equivalents, reaction time, and catalyst loading .
  • Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .
  • Scale-Up Considerations : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions (e.g., over-sulfonylation) .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide-quinoxaline derivatives?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition assays) .

  • Orthogonal Assays : Confirm target engagement using Surface Plasmon Resonance (SPR) alongside enzymatic assays to distinguish true inhibition from assay artifacts .

  • Meta-Analysis : Compare structural analogs (see Table 1 ) to isolate substituent effects on activity .

    Table 1: Comparative Bioactivity of Structural Analogs

    CompoundSubstituent ModificationsIC50 (PI3Kα)Reference
    Target Compound3-Methoxypropylamino, 4-methoxy sulfonamide12 nM
    N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamideChloroaniline, methyl sulfonamide85 nM
    N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamideBenzothiazole, methoxybenzamide210 nM

Q. How can computational and experimental methods synergize to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes in PI3Kα or EGFR kinases. Prioritize poses with sulfonamide oxygen forming hydrogen bonds to catalytic lysine residues .
  • Mutagenesis Studies : Validate docking predictions by testing kinase mutants (e.g., K802A in PI3Kα) for reduced inhibitory potency .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts post-treatment .

Physicochemical and Pharmacological Profiling

Q. What experimental approaches assess the compound’s solubility, permeability, and metabolic stability?

  • Methodological Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid, analyzed via UV-Vis spectroscopy .
  • Caco-2 Assay : Measure apical-to-basolateral transport to predict intestinal absorption .
  • Microsomal Stability : Incubate with liver microsomes (human/rat), quantify parent compound loss via LC-MS/MS .

Specialized Applications

Q. How can structure-activity relationship (SAR) studies prioritize derivatives for oncology applications?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents at the quinoxaline 3-position (e.g., alkyl vs. aryl amines) and sulfonamide para-methoxy group .
  • Hierarchical Clustering : Group compounds by IC50 values and physicochemical descriptors (log P, PSA) to identify optimal property ranges .
  • In Vivo Validation : Use xenograft models (e.g., HCT-116 colorectal cancer) with compounds showing >50% tumor growth inhibition in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.